molecular formula C20H20N2O4 B5157817 4-(2,5-dimethoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione

4-(2,5-dimethoxybenzylidene)-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione

Cat. No. B5157817
M. Wt: 352.4 g/mol
InChI Key: AICGEFBMHNQWOL-BOPFTXTBSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions between various benzaldehydes and pyrazolone derivatives. For example, a novel compound was prepared via condensation of 2-hydroxy-4-pentadecylbenzaldehyde with 4-amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one in ethanol/acetic acid under reflux (Naganagowda & Petsom, 2012). Such methods demonstrate the versatility of Schiff base formation and cyclization reactions in synthesizing complex pyrazolidinediones.

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structure. The crystal structure determination of a related compound revealed intermolecular O-H…O hydrogen bonds forming a zigzag 1D chain along the b-axis, indicating the potential for complex molecular interactions and stability (Sun et al., 2007).

Chemical Reactions and Properties

Schiff bases like the compound can undergo various chemical reactions, including cyclization and complexation with metals. The synthesis and characterization of Schiff base ligands and their metal complexes highlight the chemical reactivity and potential for forming bidentate tetrahedral complexes (Ekowo et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, can be inferred from spectroscopic and crystallographic studies. For instance, spectroscopic identification and structural features provide insights into the electronic properties and vibrational spectra, which are crucial for understanding the physical characteristics of such compounds (Shanmugapriya et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be explored through spectroscopic characterization and reactive property studies using DFT calculations, molecular dynamics simulations, and biological evaluations. These studies reveal the compound's antioxidant and α-glucosidase inhibitory activities, demonstrating its significant chemical properties (Pillai et al., 2019).

properties

IUPAC Name

(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12-5-6-15(9-13(12)2)22-20(24)17(19(23)21-22)11-14-10-16(25-3)7-8-18(14)26-4/h5-11H,1-4H3,(H,21,23)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICGEFBMHNQWOL-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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